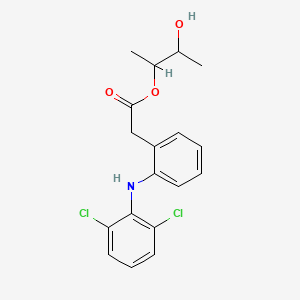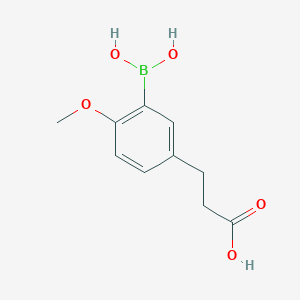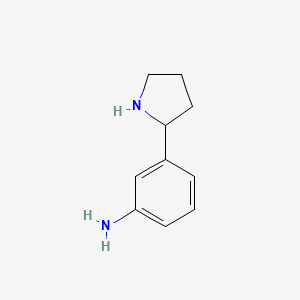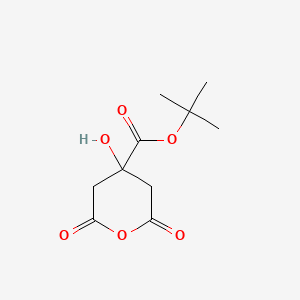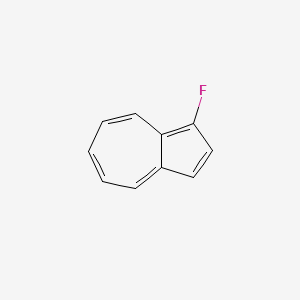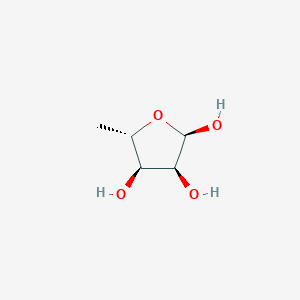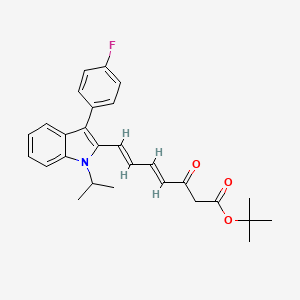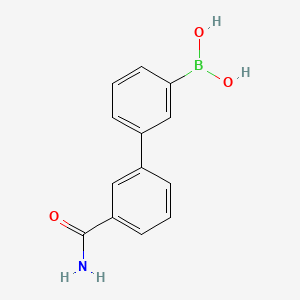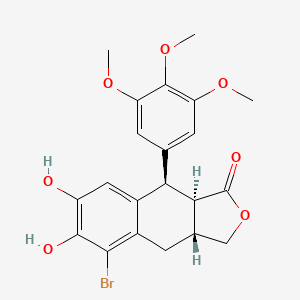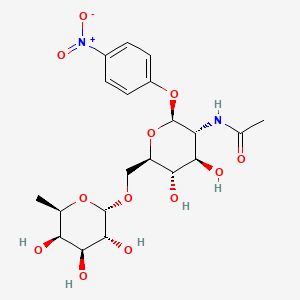
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenol group, an acetamido group, and a fucopyranosyl group attached to a glucopyranoside backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the nitrophenol group. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside and fucopyranosyl moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation Reaction: The protected glucopyranoside is glycosylated with the fucopyranosyl donor under the influence of a glycosylation promoter such as silver triflate or boron trifluoride etherate.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the glycosylated product with acetic anhydride in the presence of a base such as pyridine.
Introduction of Nitrophenol Group: The nitrophenol group is introduced by nitration of the phenol ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Deprotection of Hydroxyl Groups: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.
Reduction: The nitrophenol group can be reduced to form aminophenol derivatives.
Substitution: The acetamido group can undergo substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in glycosylation processes, thereby modulating their activity. Additionally, the nitrophenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenol 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-D-mannopyranosyl)-beta-D-glucopyranoside
Uniqueness
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the alpha-L-fucopyranosyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Propiedades
Fórmula molecular |
C20H28N2O12 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-nitrophenoxy)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(24)17(27)18(28)20(32-8)31-7-12-15(25)16(26)13(21-9(2)23)19(34-12)33-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,24-28H,7H2,1-2H3,(H,21,23)/t8-,12-,13-,14+,15-,16-,17+,18-,19-,20+/m1/s1 |
Clave InChI |
MDIZUFJSEYQQSQ-WMNWYEMUSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)
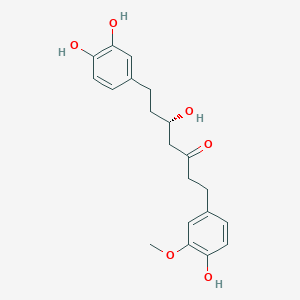
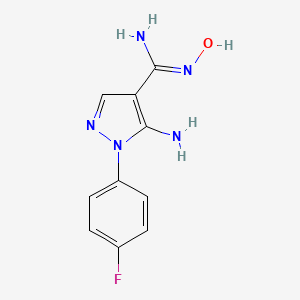
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
